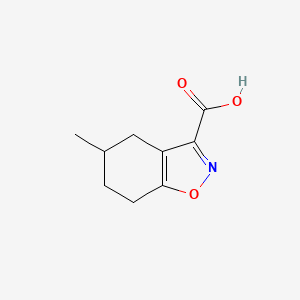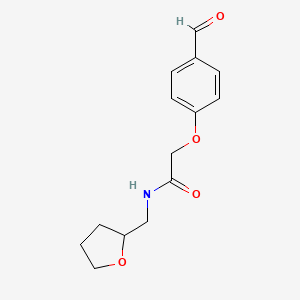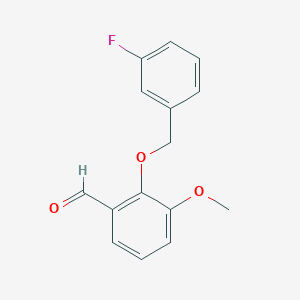![molecular formula C13H17N3OS B1274723 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-73-8](/img/structure/B1274723.png)
5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 3,4-dimethylphenoxy group and a methyl group attached to the triazole ring, as well as a thiol group at the 3-position. This structure suggests potential for biological activity, as triazole derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles. In the context of the provided papers, similar triazole compounds are synthesized through various methods. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involves the Fries rearrangement of phenyl benzoates followed by treatment with ethyl bromoacetate and thiosemicarbazide . Although the exact synthesis method for the compound is not detailed, these papers provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various interactions due to its multiple nitrogen atoms. The crystal structure of related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals dihedral angles and hydrogen bonding patterns that stabilize the crystal structure . These structural features are crucial for the biological activity and physical properties of the compounds.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the triazole ring and the thiol group. For example, S-substituted derivatives of triazole-thiones are synthesized by reacting 1,2,4-triazole-5-thiones with different halides . The reactivity of the thiol group also allows for the potential formation of disulfides or conjugation with other molecules, which can be relevant in biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents like methyl and dimethylphenoxy groups can affect the compound's lipophilicity, solubility, and potential to interact with biological targets. The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as lattice stability and intermolecular interactions . Additionally, the presence of a thiol group can confer redox properties, which may be relevant in the context of antioxidant activity, as seen in the study of thiazolo-triazole derivatives .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The chemical structure of compounds related to 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been explored in various studies. For instance, Nikpour and Motamedi (2015) examined the synthesis of similar compounds, focusing on the formation of unexpected derivatives during methylation processes in sodium methylate (Nikpour & Motamedi, 2015). Moreover, the synthesis and characterization of Schiff bases containing 1,2,4-triazole rings, which are structurally similar to the compound of interest, were reported by Pillai et al. (2019), emphasizing the importance of spectroscopic and reactive properties analysis (Pillai et al., 2019).
Antimicrobial Properties
- Several studies have investigated the antimicrobial properties of compounds structurally similar to 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. For instance, Martin (2020) reported the synthesis of novel 1,2,4-triazoles exhibiting moderate to good antimicrobial activity (Martin, 2020). Additionally, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities, which suggests potential applications in the pharmaceutical industry (Bayrak et al., 2009).
Anti-inflammatory and Antioxidant Activities
- The anti-inflammatory and antioxidant activities of triazole derivatives have been a subject of interest. Labanauskas et al. (2001) synthesized new 1,2,4-triazole derivatives, including 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, exhibiting notable anti-inflammatory activity (Labanauskas et al., 2001). Tumosienė et al. (2014) also explored the synthesis of S-substituted derivatives of 1,2,4-triazole-5-thiones, which showed promising free radical scavenging activity, an indicator of antioxidant properties (Tumosienė et al., 2014).
Applications in Cancer Research
- The potential use of 1,2,4-triazole derivatives in cancer research has been explored. Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their properties as EGFR inhibitors, which are critical in cancer treatment strategies (Karayel, 2021).
Safety and Hazards
The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard descriptions, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
3-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-5-6-11(7-9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUKJRABJZHAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390846 |
Source


|
| Record name | 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-73-8 |
Source


|
| Record name | 5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)





![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

